molecular formula C31H38N2O5 B605164 (2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide CAS No. 1354039-86-3

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

Numéro de catalogue B605164
Numéro CAS: 1354039-86-3
Poids moléculaire: 518.65
Clé InChI: HXHOBPVRRPCTLG-SETSBSEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ACT-335827 is a potent and selective orexin OX1 receptor antagonist.

Applications De Recherche Scientifique

Electrochemical Oxidation Studies

Research on similar compounds indicates a focus on electrochemical oxidation processes. For instance, the electrochemical oxidation of 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been explored, providing insights into the synthesis of biphenyl derivatives and the implications for substrate design (Carmody, Sainsbury & Newton, 1980).

Pharmacological Properties

Several studies on related compounds highlight their pharmacological significance, particularly in terms of anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This is exemplified by research on compounds like 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (Bonilla-Castañeda, Villamizar-Mogotocoro & Kouznetsov, 2022).

Analytical Methods in Pharmacokinetics

Analytical methods such as LC–MS–MS have been developed for determining similar compounds and their metabolites in human plasma, which is crucial for pharmacokinetic studies. This methodology facilitates the understanding of the distribution, metabolism, and excretion of these compounds in the human body (Choi et al., 2011).

Structural Analysis and Molecular Conformation

Studies also focus on the structural analysis and molecular conformation of related compounds, often employing techniques like NMR spectroscopy and X-ray diffraction. This research is critical for understanding the physical and chemical properties of these compounds, which can influence their pharmacological activity (Kălmăn et al., 1986).

Metabolic Pathways

Exploring the metabolic pathways of similar compounds is another key area of research. Understanding how these compounds are metabolized can inform their safety and efficacy as therapeutic agents. For example, studies have investigated the metabolism of new P-glycoprotein inhibitors, providing insights into the potential therapeutic applications of these compounds (Paek et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHOBPVRRPCTLG-SETSBSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336764
Record name ACT-335827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354039-86-3
Record name ACT-335827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 3
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

Q & A

Q1: What is the mechanism of action of ACT-335827?

A: ACT-335827 acts as a selective antagonist of the orexin receptor type 1 (OX1R). [, ] Orexin neuropeptides, primarily synthesized in the hypothalamus, are involved in regulating arousal, stress response, and feeding behavior. By selectively blocking OX1R, ACT-335827 interferes with orexin signaling in the brain, leading to downstream effects on these physiological processes. [, , ]

Q2: Did ACT-335827 affect effort-based reward-seeking behavior in preclinical studies?

A: Interestingly, ACT-335827, as well as other selective OX1R antagonists (SB-334867 and nivasorexant), did not affect effort-based responding for sucrose rewards in rats. [] This suggests that while the orexin system is implicated in reward processing, particularly for drugs of abuse, selective OX1R antagonism may not significantly alter motivation for natural rewards like sucrose in this specific experimental paradigm. []

Q3: How does ACT-335827 compare to dual orexin receptor antagonists in terms of its effects on stress response?

A: When compared to the dual orexin receptor antagonist Almorexant, ACT-335827 exhibited different effects on the cardiovascular and behavioral responses to novelty stress in rats. [] While Almorexant effectively reduced stress-induced increases in locomotor activity, blood pressure, and heart rate, ACT-335827 alone had limited effects. [] These findings suggest that both OX1R and OX2R may play synergistic roles in mediating stress responses, and blocking only OX1R with ACT-335827 might not be sufficient to elicit the same robust effects as dual receptor blockade. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.